molecular formula C23H36BNO4 B8682695 1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate

1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate

Cat. No. B8682695
M. Wt: 401.3 g/mol
InChI Key: YSCGOAWOBHWBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H36BNO4 and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate

Molecular Formula

C23H36BNO4

Molecular Weight

401.3 g/mol

IUPAC Name

tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H36BNO4/c1-21(2,3)27-20(26)25-13-11-17(12-14-25)15-18-9-8-10-19(16-18)24-28-22(4,5)23(6,7)29-24/h8-10,16-17H,11-15H2,1-7H3

InChI Key

YSCGOAWOBHWBDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}-1-piperidinecarboxylate (92.48 g, 232 mmol) was dissolved in ethanol (1500 mL) and added to N2-purged 10% palladium on carbon (9 g, 4.25 mmol) in a 5 L hydrogenation flask. The resulting mixture was then deoxygenated by alternating N2 and vacuum supplies to the vessel. The flask was then placed under a hydrogen atmosphere with stirring. After 1 h the reaction had absorbed the theoretical volume of hydrogen and the hydrogen in the vessel was replaced by nitrogen by alternating the vacuum and nitrogen supplies. The mixture was then filtered through celite and the pad was washed well with ethanol. The filtrate was then concentrated to yield a straw coloured gum 87.6 g (94%). HPLC 3.11 min (ret time) (87.76% boronate) and 2.33 min (ret time) (6.66% boronic acid-boronate hydrolyses partially under HPLC conditions); LC-MS m/z 346 (M+H)+, 1.58 min (ret time) [product minus tBu group].
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1500 mL
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87.6 g
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boronate
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